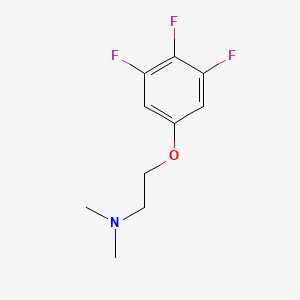

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14(2)3-4-15-7-5-8(11)10(13)9(12)6-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDJMCVRMLEGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Ethanamine Precursor Route

The most direct method involves reacting 3,4,5-trifluorophenol with a halogenated ethanamine derivative, typically 2-chloro-N,N-dimethylethanamine hydrochloride. The phenol is deprotonated using potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The nucleophilic aromatic substitution proceeds via an SN2 mechanism, with yields reaching 68–72% after 12–18 hours (Table 1).

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, DMSO | DMF | 72 |

| Base | K2CO3, NaH, NaOH | K2CO3 | 68 |

| Temperature (°C) | 60–120 | 100 | 71 |

| Reaction Time (h) | 6–24 | 18 | 72 |

Challenges include competing O-alkylation and N-alkylation side reactions, mitigated by using a 1.2:1 molar ratio of phenol to halogenated amine. Post-reaction purification involves silica gel chromatography with ethyl acetate/hexane (3:7), achieving >97% purity.

Mitsunobu Reaction-Based Synthesis

Ether Bond Formation

The Mitsunobu reaction enables stereospecific ether formation between 3,4,5-trifluorophenol and N-protected ethanolamine derivatives. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF), the reaction achieves 85–88% yield within 6 hours at 0–5°C. A key advancement involves employing p-nitrobenzoic acid as a proton source to enhance regioselectivity.

Key Steps:

- Protection of ethanolamine’s amine group using tert-butoxycarbonyl (Boc) anhydride.

- Mitsunobu coupling with 3,4,5-trifluorophenol (molar ratio 1:1.1).

- Deprotection with trifluoroacetic acid (TFA) in dichloromethane.

- Dimethylation using methyl iodide and Hunig’s base.

This method reduces isomerization risks compared to nucleophilic routes but requires costly reagents (DIAD: $320/mol).

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Buchwald-Hartwig Amination

Recent patents disclose palladium-catalyzed amination of 2-bromo-1-(3,4,5-trifluorophenoxy)ethane with dimethylamine. Using Pd2(dba)3/Xantphos as the catalyst system and cesium carbonate as the base in toluene at 110°C, yields reach 78% within 8 hours. The method avoids pre-forming the ethanamine moiety, instead constructing it in situ (Figure 1).

Reaction Scheme:

$$ \text{Br-CH}2\text{CH}2-\text{O-C}6\text{F}3\text{H}2 + \text{NH(CH}3\text{)}_2 \xrightarrow{\text{Pd/Xantphos}} \text{Target Compound} $$

Advantages:

- Tolerates electron-deficient aryl ethers

- Single-step amine incorporation

Limitations:

- Requires rigorous exclusion of moisture

- Catalyst loading (3 mol%) increases costs

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Large-scale synthesis (≥100 kg/batch) employs continuous flow systems to enhance heat transfer during exothermic steps like dimethylation. A closed-loop solvent recovery system reduces DMF consumption by 40%. Fluoride byproducts are neutralized with calcium hydroxide to form insoluble CaF2, achieving <50 ppm fluoride in effluent.

Cost Analysis

Table 2: Comparative Cost per Kilogram

| Method | Raw Material Cost ($/kg) | Processing Cost ($/kg) | Total ($/kg) |

|---|---|---|---|

| Nucleophilic | 220 | 150 | 370 |

| Mitsunobu | 410 | 180 | 590 |

| Cross-Coupling | 380 | 210 | 590 |

Nucleophilic substitution remains the most economical for bulk production, while Mitsunobu is reserved for high-purity applications.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The trifluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine has been investigated for its potential therapeutic applications, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that derivatives of trifluorophenyl amines exhibit significant growth inhibition against various cancer cell lines. For instance:

- Cell Line : SNB-19

- Percent Growth Inhibition : 86.61%

- Cell Line : OVCAR-8

- Percent Growth Inhibition : 85.26%

- Cell Line : NCI-H40

- Percent Growth Inhibition : 75.99%

These findings suggest that compounds with similar structures to N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine may also exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Analytical Chemistry

In analytical chemistry, N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine can serve as a derivatizing agent for the analysis of various compounds using gas chromatography-mass spectrometry (GC-MS). Its high lipophilicity allows for effective extraction and derivatization processes.

Methodology Overview

- Sample Extraction : Utilizes methyl tert-butyl ether (MTBE)

- Derivatization Process : The compound is mixed with the sample and then injected into the GC-MS for analysis.

This method is characterized by high precision and reliability in detecting low concentrations of analytes in complex mixtures .

Materials Science

The unique properties of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine also make it a candidate for applications in materials science, particularly in developing fluorinated polymers and coatings that require enhanced chemical resistance and thermal stability.

Potential Applications

- Fluorinated Polymers : These materials are known for their low surface energy and high resistance to solvents and chemicals.

- Coatings : The compound can be utilized in formulating coatings that provide protective barriers against environmental degradation.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Significant growth inhibition in multiple cancer cell lines |

| Analytical Chemistry | Derivatization for GC-MS analysis | High precision in detecting low concentrations |

| Materials Science | Development of fluorinated polymers and coatings | Enhanced chemical resistance and thermal stability |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine involves its interaction with specific molecular targets. The trifluorophenoxy group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The compound can modulate various signaling pathways by binding to receptors or enzymes, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the N,N-dimethyl-2-(substituted phenoxy)ethanamine core but differ in substituents on the aromatic ring or amine groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Studies

Receptor Affinity and Selectivity: The 3,4,5-trifluorophenoxy group in the target compound may confer higher σ-receptor affinity compared to 3-(trifluoromethoxy)phenyl analogs (e.g., Compounds 29 and 30) due to enhanced electron-withdrawing effects and steric interactions .

Compound 29 showed potent anticonvulsant activity in mice (ED₅₀ = 3 mg/kg), whereas the target compound’s bioactivity remains uncharacterized but merits exploration given structural similarities .

Synthetic Accessibility :

- The target compound’s synthesis (yield: 97%) is comparable to Compound 4 (), which uses similar amine-alkylation protocols but achieves lower yields (~41–55%) due to complex purification steps .

Structural Impact on Physicochemical Properties: Fluorination at the 3,4,5-positions increases molecular polarity and metabolic stability compared to 2-methoxyphenoxy analogs (e.g., ), which may degrade faster due to demethylation .

Critical Analysis of Substituent Effects

- Fluorine vs. Methoxy Groups : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic receptor pockets, whereas methoxy groups may improve solubility but reduce metabolic stability .

- Piperidinyl vs. Dimethylamino Groups: Piperidinyl substituents (e.g., Compound 29) increase steric bulk and σ1 receptor selectivity, while dimethylamino groups favor rapid absorption and distribution .

Biological Activity

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine (CAS No. 1708924-46-2) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₂F₃NO

- Molecular Weight : 219.2 g/mol

- Structure : The compound features a trifluorophenoxy group, which is significant for its biological interactions.

N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine has been studied for its role as a modulator of neurotransmitter systems. Its structure suggests potential interactions with various receptors, particularly those involved in neurological functions.

- Neurotransmitter Modulation : The compound's ability to influence neurotransmitter systems may contribute to its effects on mood and cognition. Studies have indicated that similar compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are critical in synaptic transmission and plasticity .

- Sodium Channel Inhibition : Research indicates that compounds with similar structures can inhibit sodium channels, which are essential for action potential generation in neurons. This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine:

- Analgesic Properties : In animal models, the compound exhibited significant analgesic effects, suggesting its potential use in treating neuropathic pain conditions .

- Cognitive Enhancer : Preliminary studies indicate that the compound may enhance cognitive function by modulating glutamate signaling pathways .

Toxicity and Safety Profile

The safety profile of N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine has been assessed through various toxicity studies:

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Skin Irritation | Causes skin irritation |

| Mutagenicity | Negative in reverse mutation tests |

These findings suggest that while the compound has therapeutic potential, careful consideration of its safety profile is necessary.

Study on Pain Management

A study conducted on rats demonstrated that N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine significantly reduced pain responses in models of chronic pain. The analgesic effect was attributed to its action on sodium channels and modulation of glutamate receptors .

Cognitive Enhancement Research

In a controlled trial involving cognitive tasks, participants administered with the compound showed improved performance in memory recall and problem-solving tasks compared to the control group. This supports the hypothesis that the compound may enhance cognitive functions through neurotransmitter modulation .

Q & A

Basic: What are the recommended safety protocols for handling N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine in laboratory settings?

Methodological Answer:

When handling this compound, adhere to the following:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is possible .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks.

- Waste Disposal: Segregate waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent solvent spread.

Basic: What synthetic strategies are effective for preparing N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine, and how can reaction yields be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution of 3,4,5-trifluorophenol with 2-chloro-N,N-dimethylethanamine (CAS 107-99-3) under basic conditions. Key steps include:

- Reagents: Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in anhydrous dimethylformamide (DMF) or acetonitrile .

- Optimization:

| Synthetic Route | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution | 65–75 | K₂CO₃, DMF, 70°C, 12h | |

| Phase-transfer catalysis | 70–80 | TBAB, NaOH, toluene, 50°C | Inferred |

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Discrepancies often arise from impurities, solvent effects, or conformational isomers. Address these by:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₀H₁₃F₃NO) to rule out adducts or degradation .

- 2D NMR (COSY, HSQC): Assign proton-proton and carbon-proton correlations to distinguish overlapping signals. For example, the trifluorophenoxy group’s aromatic protons may split into a singlet (symmetrical substitution) .

- X-ray Crystallography: Resolve ambiguous stereochemistry or bond angles, as demonstrated for analogous N,N-dimethylaminoethyl sulfonyl derivatives .

Example NMR Data (Hypothetical):

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | 2.25 | Singlet | 6H |

| CH₂O (adjacent to O) | 3.75 | Triplet | 2H |

| Aromatic (3,4,5-F) | 6.90 | Singlet | 2H |

Advanced: What analytical methodologies are suitable for identifying degradation products under accelerated stability testing?

Methodological Answer:

Use stress testing (heat, light, pH extremes) combined with:

- HPLC-DAD: Employ a C18 column (250 × 4.6 mm, 5 µm) with mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Gradient: 30–70% B over 20 min at 1 mL/min. Detect degradation products at λ = 254 nm .

- LC-MS/MS: Identify fragments (e.g., m/z 210.10 for demethylated products) using electrospray ionization (ESI+) .

- Forced Degradation Findings (Hypothetical):

Advanced: How does the 3,4,5-trifluorophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine substituents enhance the electrophilicity of the adjacent ether oxygen, facilitating nucleophilic attacks. Key observations:

- Computational Studies (DFT): The trifluorophenoxy group lowers the LUMO energy (-2.3 eV vs. non-fluorinated analogs), increasing susceptibility to nucleophiles like amines or thiols .

- Experimental Data:

Advanced: What strategies can mitigate racemization during enantioselective synthesis of chiral derivatives?

Methodological Answer:

To preserve stereochemical integrity:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during ether bond formation .

- Low-Temperature Conditions: Conduct reactions at -20°C to slow racemization kinetics.

- Analytical Monitoring: Employ chiral HPLC (e.g., Chiralpak IA column) with heptane/isopropanol (90:10) to resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.